Ethenesulfinic Acid
Description
Significance of Unsaturated Sulfinic Acids in Chemical Research
Unsaturated sulfinic acids, a class of compounds to which ethenesulfinic acid belongs, hold a notable position in chemical research. Their unique structural feature, the presence of a carbon-carbon double bond in conjugation with the sulfinic acid group (-SO(OH)), imparts distinct reactivity. This class of compounds is of interest for its potential role as a versatile intermediate in organic synthesis. The presence of both a nucleophilic sulfur atom and an electrophilic double bond allows for a variety of chemical transformations.
Research into α,β-unsaturated sulfones and sulfoxides, which are oxidation products of the corresponding sulfinic acids, is more extensive. These compounds are recognized as valuable building blocks in the synthesis of complex organic molecules.
Historical Context of Sulfinic Acid Chemistry
The study of sulfinic acids dates back to the 19th century, forming a significant chapter in the history of organosulfur chemistry. Early research focused on the synthesis and basic reactivity of various sulfinic acids, often prepared by the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. wikipedia.org Over the decades, the understanding of their chemical behavior has evolved, revealing their utility in a range of synthetic applications. organic-chemistry.org However, a significant portion of historical and contemporary research has centered on more stable, often aromatic, sulfinic acids.
This compound within the Broader Context of Organosulfur Chemistry
Organosulfur chemistry is a vast and integral part of organic chemistry, with sulfur-containing compounds playing crucial roles in biological systems, materials science, and the pharmaceutical industry. wikipedia.org Sulfinic acids and their derivatives are a key functional group within this domain. wikipedia.org
This compound, as the simplest α,β-unsaturated sulfinic acid, theoretically represents a fundamental example of this class of compounds. Its reactivity would be dictated by the interplay between the vinyl group and the sulfinic acid moiety. However, the apparent instability and/or transient nature of this compound has likely contributed to the scarcity of dedicated research on this specific molecule. Much of the knowledge regarding its potential behavior is inferred from studies of related, more stable unsaturated sulfinic acids or through theoretical and computational chemistry.
Due to the lack of specific experimental data for this compound in the available literature, data tables and detailed research findings on this particular compound cannot be provided. The information that is available often pertains to its more stable and extensively studied sulfonic acid analogue, ethenesulfonic acid (vinylsulfonic acid). wikipedia.orgatamanchemicals.com
Structure
3D Structure
Properties
IUPAC Name |
ethenesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTMZNZYFRTOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457484 | |
| Record name | Ethenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-39-7 | |
| Record name | Ethenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethenesulfinic Acid and Its Derivatives
General Synthetic Routes to Ethenesulfinic Acid
The synthesis of this compound and its salts can be achieved through several methods. One common industrial method for producing sodium ethenesulfonate (B8298466) involves the alkaline hydrolysis of carbyl sulfate, followed by acidification. atamanchemicals.com This reaction is highly exothermic and requires careful control of temperature and pH. atamanchemicals.com When calcium hydroxide (B78521) is used, a solution of calcium ethenesulfonate is formed, which upon acidification with sulfuric acid, yields this compound along with calcium sulfate. atamanchemicals.com
Another approach is the dehydration of isethionic acid using phosphorus pentoxide. atamanchemicals.com Additionally, ethenesulfonic acid can be synthesized from the reaction of styrene (B11656) with an HCl aqueous solution and thiourea, followed by oxidation. google.com This method uses inexpensive starting materials and proceeds under moderate reaction conditions. google.com
Preparation of Alkenesulfinic Acid Esters and Sulfoxides
Alkenesulfinic acid esters and sulfoxides are valuable synthetic intermediates. A notable method for their preparation involves the use of N-sulfinyl compounds.
Ene Reactions of N-Sulfinyl Compounds
Ene reactions involving N-sulfinyl compounds provide a pathway to 2-alkenesulfinic acid amides. lookchem.comresearchgate.net The reactivity of the N-sulfinyl compound, R-NSO, in these reactions is highly dependent on the nature of the R group. lookchem.comresearchgate.net For instance, haloalkanesulfonamide derivatives of N-sulfinyl compounds are reactive enough to engage even with less reactive alkenes. researchgate.net This method is versatile for synthesizing a range of sulfinic acid amides. lookchem.com 2-Alkenesulfinic acid esters and sulfoxides can be advantageously prepared from the products of ene reactions of N-sulfinyl nonafluorobutane sulfonamide with alkenes. researchgate.net
Synthesis of 1-Alkenesulfinyl Chlorides as Key Intermediates
1-Alkenesulfinyl chlorides are crucial precursors for various this compound derivatives.
Oxidative Fragmentation Reactions
A significant method for synthesizing 1-alkenesulfinyl chlorides is through the oxidative fragmentation of specific 1-alkenyl sulfoxides. acs.orgacs.org Treating 1-alkenyl sulfoxides that have a diphenylmethyl (DPM) or p-methoxybenzyl (PMB) group with a chlorine source like sulfuryl chloride (SO2Cl2) leads to the cleavage of the S-benzyl bond, generating the desired 1-alkenesulfinyl chloride. acs.org Ethenesulfinyl chloride and 1-propenesulfinyl chloride, for example, have been successfully synthesized using their DPM precursors and can be distilled under reduced pressure. acs.orgacs.org
Similarly, oxidative fragmentation of 2-(trimethylsilyl)ethyl sulfoxides using sulfuryl chloride provides a route to alkane-, arene-, and highly substituted 1-alkenesulfinyl chlorides. researchgate.netacs.org However, this method is less suitable for 1-alkenyl 2-(trimethylsilyl)ethyl sulfoxides with less substituted double bonds, as these tend to undergo chlorination at the double bond. researchgate.net The generated 1-alkenesulfinyl chlorides are often characterized by infrared spectroscopy and then chemically trapped with an alcohol to form stable esters. acs.orgresearchgate.net
Generation and Utilization of Sulfenate Anions
Sulfenate anions (RSO⁻) are the conjugate bases of sulfenic acids and are primarily known for their S-nucleophilicity. tandfonline.com They are key intermediates in the synthesis of various sulfur-containing compounds.
Reduction of Sulfonic Acid Derivatives
One method to generate sulfenate anions is through the reduction of sulfonic acid derivatives. researchgate.net For example, sulfonyl chlorides can be reduced by metals to form sulfinate salts, which can then be used to generate sulfenic acids and their corresponding sulfenate anions upon acidification. wikipedia.org
A more direct approach involves the fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides. organic-chemistry.org This process generates sulfenate anions under mild conditions through the elimination of trimethylfluorosilane and ethene. organic-chemistry.org These in situ generated sulfenate anions can be trapped with alkyl halides to produce stable sulfoxides in high yields. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org
Another strategy for generating sulfenate anions is through the palladium-catalyzed Mislow–Braverman–Evans rearrangement of allylic sulfoxides. acs.org This involves the acs.orgchemicalbook.com-sigmatropic rearrangement of an allylic sulfoxide (B87167) to an allylic sulfenate ester, which then undergoes oxidative addition to a Pd(0) catalyst to form the sulfenate anion. acs.org
| Starting Material | Reagent(s) | Product | Section Reference |
| Carbyl sulfate | Alkaline hydrolysis, then acidification | Ethenesulfonic acid | 2.1 |
| Isethionic acid | Phosphorus pentoxide | Ethenesulfonic acid | 2.1 |
| Styrene, HCl, Thiourea | Oxidation | Ethenesulfonic acid | 2.1 |
| N-Sulfinyl compounds, Alkenes | Ene reaction | 2-Alkenesulfinic acid amides | 2.2.1 |
| 1-Alkenyl diphenylmethyl sulfoxide | SO2Cl2 | 1-Alkenesulfinyl chloride | 2.3.1 |
| 2-(Trimethylsilyl)ethyl sulfoxides | Fluoride source | Sulfenate anion | 2.4.1 |
| Allylic sulfoxides | Pd(0) catalyst | Sulfenate anion | 2.4.1 |
| Sulfonyl chlorides | Metals | Sulfinate salts | 2.4.1 |
Sulfination with Sulfur Dioxide
The reaction of organometallic reagents, particularly Grignard reagents, with sulfur dioxide represents a direct method for the formation of sulfinic acids. This approach is applicable to the synthesis of vinylsulfinic acid. The process involves the generation of a vinyl Grignard reagent, such as vinylmagnesium chloride, which is subsequently treated with sulfur dioxide. This reaction leads to the insertion of SO2 into the carbon-magnesium bond, and subsequent workup yields the desired vinylsulfinic acid. google.com
A related methodology involves the insertion of sulfur dioxide into γ-functionalized vinylic Grignard reagents. These reagents can be prepared by the addition of aliphatic or aromatic organomagnesium compounds to α-acetylenic alcohols. Their reaction with sulfur dioxide produces α,β-unsaturated γ-sultines, which are cyclic esters of sulfinic acid. clockss.org These sultines can then be oxidized to the corresponding γ-sultones. clockss.org
Table 1: Synthesis of Vinylic Sulfinic Acids and Derivatives via SO2 Insertion
| Vinylic Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Vinylmagnesium chloride | Sulfur Dioxide | Vinylsulfinic acid | google.com |
Oxidation of Thiols
The oxidation of thiols can lead to a range of sulfur-containing compounds, including sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidant and reaction conditions. The oxidation of ethanethiol, a saturated analogue of the required vinyl thiol, illustrates this principle. Using strong oxidizing agents like potassium permanganate (B83412) or nitric acid typically results in the formation of the corresponding sulfonic acid (ethanesulfonic acid). wikipedia.orgresearchgate.net Milder oxidants, such as hydrogen peroxide, tend to yield the disulfide (diethyl disulfide). wikipedia.org
The formation of a sulfinic acid requires careful control of the oxidation process to stop at the intermediate oxidation state. While sulfenic acids are known intermediates in the oxidation of thiols, they are often highly reactive and difficult to isolate. researchgate.netresearchgate.net The direct, high-yield synthesis of this compound from the corresponding vinyl thiol is challenging due to the propensity for over-oxidation to the more stable sulfonic acid or dimerization to the disulfide.
Nucleophilic Cleavage of Sulfones and Related Compounds
Sulfinic acids can be generated through the cleavage of sulfones. While simple desulfonylation often removes the sulfone group entirely, specific substrates can be cleaved to yield sulfinate salts. An example of this is the base-triggered depolymerization of certain poly(olefin sulfone)s. For instance, poly(4-hydroxystyrene sulfone) degrades in an alkaline aqueous solution. This process involves the cleavage of the polymer backbone and results in the formation of monomers as well as trans-2-(4-hydroxyphenyl)this compound, demonstrating that a derivative of this compound can be produced through the cleavage of a sulfone-containing polymer. core.ac.uk Another relevant reaction is the ability of the sulfinate anion to act as a leaving group, which is leveraged in tandem reactions where a vinyl sulfone is an intermediate. acs.org
Synthesis of Vinyl Sulfones via Sulfinic Acid Salts
Salts of sulfinic acids, such as sodium sulfinates, are versatile building blocks in organic synthesis and are commonly used to prepare vinyl sulfones. rsc.org Vinyl sulfones are valuable compounds in their own right, known for their utility as Michael acceptors and synthetic intermediates. researchgate.net
An efficient, catalyst-free method for synthesizing vinyl sulfones involves the reaction of commercially available sulfinic acid sodium salts with dibromides in a solvent like N,N-dimethylformamide (DMF). google.com This approach provides access to a variety of phenyl and methyl vinyl sulfones in good yields. The sulfinate anion acts as a nucleophile in these transformations.
Conjugate Addition Mechanisms Involving Sulfinate Anions
The synthesis of vinyl sulfones from sulfinate anions and alkynes proceeds via a conjugate addition (or Michael addition) mechanism. The sulfinate anion is a key nucleophile in these reactions. rsc.org
In one proposed mechanism, the reaction of a sulfinate salt with an activated alkyne, such as an alkynylsulfone, involves the conjugate addition of the sulfinate anion to the electron-deficient triple bond. researchgate.net This initial addition forms a vinylic anion intermediate. Subsequent protonation or reaction with an electrophile yields the final vinyl sulfone product. The sulfone group of the starting alkynylsulfone activates the triple bond, making it susceptible to nucleophilic attack. researchgate.netbac-lac.gc.ca
In other variations, the reaction can be initiated by the addition of a sulfonyl radical to an alkyne, forming a vinyl radical. This can then react further to produce the vinyl sulfone. acs.org The intramolecular Michael addition of a nucleophile onto a vinyl sulfone moiety is also a key step in tandem reactions for synthesizing complex heterocyclic structures, where the sulfinate anion ultimately serves as a leaving group. acs.org
Reactivity and Reaction Mechanisms of Ethenesulfinic Acid
Transient Nature and Strategies for In Situ Generation and Capture
Simple sulfenic acids, including ethenesulfinic acid, are known to be highly reactive and transient, making their isolation challenging. For instance, methanesulfenic acid has a gas-phase lifetime of about one minute. This inherent instability necessitates strategies for their generation in the location and at the time of their intended use, a concept known as in situ generation, followed by immediate capture or reaction.
One common method for the in situ generation of sulfenic acids is the oxidation of the corresponding thiols. In biological systems, the oxidation of cysteine residues by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) leads to the formation of cysteine sulfenic acid. Similarly, this compound can be generated from its corresponding thiol. Another approach involves the reduction of sulfonyl chlorides. For instance, 2-bromoethylbenzene sulfonyl chloride can be reduced to 2-bromoethylbenzene sulfinic acid, which can then be converted to p-styrene sulfinic acid. The reaction of Grignard reagents with sulfur dioxide also provides a route to sulfinate salts, which can be subsequently acidified to the unstable sulfinic acids.
Due to their transient nature, these generated sulfenic acids are often "trapped" by reacting them with other molecules to form more stable products. This trapping strategy is crucial for both studying the properties of the transient species and for their application in chemical synthesis. For example, the development of a regioselective, diastereoselective, and stereospecific trapping of a fleeting cyclic allene (B1206475) intermediate was a key step in the total synthesis of lissodendoric acid A.
Electrophilic Character of the Alkene Moiety
The carbon-carbon double bond (alkene moiety) in this compound is susceptible to attack by nucleophiles, demonstrating its electrophilic character. This reactivity is enhanced by the electron-withdrawing nature of the adjacent sulfinic acid group.
A classic example of this electrophilicity is the addition reaction with nucleophiles. For instance, vinylsulfonic acid, a related compound, readily reacts with nucleophiles like ammonia (B1221849) to form 2-aminoethanesulfonic acid. The reaction proceeds via an electrophilic addition mechanism where the nucleophile attacks the electron-deficient double bond. The mechanism for the reaction of an alkene with an acid like sulfuric acid involves the initial attack of the pi electrons of the double bond on a slightly positive hydrogen atom of the acid, which acts as the electrophile. This forms a carbocation intermediate, which is then attacked by the conjugate base of the acid.
The electrophilic nature of the alkene in derivatives of ethenesulfonic acid has been exploited in various cycloaddition reactions. For example, the reaction of ethenesulfonic acid derivatives with nitrones results in regiospecific [3+2] cycloadditions to form 4-substituted isoxazolidines, with the regioselectivity being influenced by the electrophilic character of the alkene.
Nucleophilic Character of the Sulfinic Acid Group
The sulfinic acid group (–SO₂H) in this compound possesses nucleophilic properties. This nucleophilicity is primarily attributed to the lone pair of electrons on the sulfur atom and the potential to form the sulfinate anion (–SO₂⁻), which is a strong nucleophile.
Aromatic sulfinic acids are well-recognized as useful nucleophiles. The sulfinate anion can participate in nucleophilic substitution reactions. For instance, alkylation of sulfinic acids can lead to the formation of sulfones or sulfinate esters, depending on the reaction conditions and the electrophile used. The reaction with highly polarized electrophiles tends to yield sulfinate esters, while less polarized reactants like alkyl halides result in sulfones.
In the context of protein chemistry, the deprotonated form of sulfenic acid, the sulfenate anion, exhibits nucleophilicity and can react with strong electrophiles. The nucleophilic attack of a protein thiolate on an electrophile like H₂O₂ is a key step in the formation of cysteine sulfenic acid.
Redox Chemistry of Sulfenic/Sulfinic Acids
The redox chemistry of sulfenic and sulfinic acids is a critical aspect of their reactivity, playing a significant role in biological redox signaling and antioxidant processes.
Addition Reactions Involving this compound and its Derivatives
Intermolecular Additions to Multiple Bonds
The intermolecular addition of sulfenic acids, which are closely related to sulfinic acids, to carbon-carbon multiple bonds is a reaction of significant interest, though it presents certain challenges. Sulfenic acids are highly reactive and unstable intermediates that can readily undergo self-condensation to form thiosulfinates. researchgate.netresearchgate.net This side reaction can limit the efficiency of intermolecular additions to alkenes. researchgate.net
Most reported examples of successful intermolecular additions involve electron-poor unsaturated systems. researchgate.net In these cases, the reaction is proposed to proceed through a less-concerted, dipolar-like mechanism rather than a strictly concerted syn-addition. researchgate.net For instance, the reaction of sulfenic acids with methyl acrylate (B77674) results in a completely regioselective syn-addition, yielding methyl 3-sulfinylpropanoates in quantitative yields. researchgate.net
The general mechanism for the addition of a sulfenic acid to an alkene can involve the formation of an episulfonium ion intermediate. nih.gov The regiochemistry of the subsequent nucleophilic attack is consistent with the Markovnikov addition, where the nucleophile adds to the more substituted carbon of the episulfonium ion. nih.gov
Rearrangement Processes
Rearrangement reactions are a hallmark of organosulfur chemistry, providing pathways to diverse and often novel molecular structures. Sigmatropic rearrangements, in particular, are prominent in the chemistry of sulfenic acids and their derivatives.
Sigmatropic Rearrangements in Sulfenic Acid Chemistry
The field of sigmatropic rearrangements involving sulfur acids has proven to be a rich source of synthetically valuable reactions. researchgate.net A primary example is the figshare.comuoguelph.ca-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, a process also known as the Mislow-Braverman-Evans rearrangement. acs.org This reversible reaction is a cornerstone of sulfoxide (B87167) chemistry. acs.org
Sulfenic acids often appear as transient intermediates in these rearrangements. For instance, the base-catalyzed rearrangement of certain 1,3-oxathiolane (B1218472) sulfoxides is believed to proceed through the ring-opening of the sulfoxide to a sulfenic acid intermediate. psu.edu This intermediate can then undergo a sigmatropic ring closure. The course of the reaction—whether it proceeds via sigmatropic rearrangement or an alternative elimination pathway—can be directed by the strength of the base used. psu.edu Weak bases like triethylamine (B128534) tend to promote the sigmatropic rearrangement by facilitating charge separation in the transition state leading to the sulfenic acid. psu.edu In contrast, strong bases such as potassium hydroxide (B78521) can favor elimination reactions. psu.edu
The reactivity in these rearrangements is highly dependent on the molecular framework. Allylic sulfoxides are excellent precursors for generating sulfenate anions via figshare.comuoguelph.ca-sigmatropic rearrangement, which can then be used in further transformations like palladium-catalyzed arylations. acs.org
Table 2: Key Sigmatropic Rearrangements Involving Sulfenic Acid Derivatives
| Rearrangement Type | Reactant | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|
| figshare.comuoguelph.ca-Sigmatropic | Allylic Sulfoxide | Allylic Sulfenate Ester | Reversible reaction (Mislow-Braverman-Evans); used to generate sulfenate anions. | acs.org |
| Sigmatropic Ring Closure | 1,3-Oxathiolane Sulfoxide | Sulfenic Acid, then Dihydro-1,4-oxathiin | Proceeds via a sulfenic acid intermediate formed by ring-opening. | psu.edu |
| Tandem Rearrangements | Propargylic Esters of Sulfur Acids | Complex Cyclic Structures | Multiple sigmatropic rearrangements can occur in tandem, leading to complex products. | researchgate.net |
Computational and Theoretical Investigations of Ethenesulfinic Acid
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are crucial for understanding the intrinsic properties of ethenesulfinic acid that dictate its behavior. Methods such as Density Functional Theory (DFT) and Hartee-Fock are employed to model its molecular structure and electronic characteristics. nih.gov These calculations help in optimizing the molecule's geometry and determining its vibrational parameters. nih.gov
Key aspects of the electronic structure that are investigated include the distribution of electron density, molecular electrostatic potential (MEP), and the analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a significant parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis is another powerful technique used to understand charge delocalization and hyperconjugative interactions within the molecule. nih.gov Through these computational approaches, a detailed picture of the charge distribution and the sites susceptible to electrophilic or nucleophilic attack can be constructed, offering a deeper understanding of the molecule's electronic nature.
High-Accuracy Thermochemical Property Calculations
Due to the challenges in studying this compound experimentally, computational methods are the primary source for obtaining reliable thermochemical data. sns.it High-accuracy methods are essential for calculating properties like enthalpy of formation and bond dissociation energies, which are fundamental to understanding the molecule's stability and reaction thermodynamics. sns.it
The enthalpy of formation (ΔfH°) is a critical thermochemical property. For this compound (CH₂CHSOH), which has not been studied experimentally, its enthalpy of formation has been determined through high-level theoretical calculations. By employing sophisticated computational methods tested against known experimental data for related species, the gas-phase enthalpy of formation at 298.15 K has been calculated. sns.it
Table 1: Calculated Enthalpy of Formation for this compound
| Compound | Formula | Calculated ΔfH°(298.15K) (kcal mol⁻¹) |
|---|
These calculations often involve composite methods like Gaussian-n (Gn) or Complete Basis Set (CBS) theories, which are designed to achieve high accuracy for thermochemical data. researchgate.net
Computational methods, particularly DFT, are widely used to calculate BDEs for various organic molecules. mdpi.com These calculations typically involve computing the enthalpy difference between the parent molecule and its corresponding radical products.
Table 2: Representative O-H Bond Dissociation Enthalpy for a Sulfenic Acid
| Compound Class | Representative Compound | Method | O-H BDE (kcal mol⁻¹) |
|---|
The acidity, represented by the pKa value, is a fundamental property that influences a molecule's behavior in solution. Computational methods have become increasingly important for predicting the pKa of small molecules, especially for unstable species. mrupp.inforowansci.com Studies on small molecule sulfenic acids have indicated that the sulfenic acid (SOH) group has a significantly lower pKa than the corresponding thiol (SH) group, making it a stronger acid. researchgate.net This increased acidity means that at physiological pH, the sulfenic acid group is more likely to exist in its ionized, more reactive sulfenate (SO⁻) form. researchgate.net
Predicting pKa values computationally often involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent, frequently using continuum solvation models. nih.gov While a precise predicted pKa for this compound is not documented, the general finding for this class of compounds points towards notable acidity.
Mechanistic Insights from Computational Studies
Computational chemistry provides powerful tools to explore the reaction mechanisms of unstable intermediates like this compound. By mapping out potential energy surfaces, researchers can identify reaction pathways, intermediates, and transition states, which are often impossible to observe directly through experiments. nih.gov
Theoretical studies can elucidate the intricate details of chemical transformations involving this compound. For example, the base-triggered degradation of certain polymers has been shown to yield trans-2-(4-hydroxyphenyl)this compound, indicating a specific reaction pathway for its formation. core.ac.uk
Computational investigations of related sulfur compounds provide a framework for understanding the potential reactivity of this compound. Studies on the hydrolysis of ethenesulfonyl chloride, for instance, offer mechanistic insights that may be relevant. Furthermore, quantum chemical calculations are used to determine the energy barriers of various reaction pathways, helping to predict the most likely mechanism. rsc.org By calculating the geometries and energies of transition states, computational chemists can explain reaction kinetics and selectivity, providing a detailed, molecular-level understanding of the chemical processes this compound undergoes. rsc.org
Stereochemical Predictions in Cyclization Reactions
Theoretical studies on related organosulfur compounds and various types of cyclization reactions have been conducted. For instance, DFT calculations have been employed to substantiate the stereochemical outcomes in the synthesis of chiral sulfinyl compounds and to understand the regioselectivity of cyclization for radicals derived from sulfoxides and sulfones. These studies often analyze the transition state energies to predict the favored stereoisomeric product. However, direct computational data, such as predicted diastereomeric ratios or enantiomeric excesses for the cyclization of this compound itself, remains unelucidated in publicly accessible research.
The prediction of stereochemistry in such reactions would theoretically involve the analysis of various factors, including the conformational preferences of the transition states, steric hindrance, and electronic effects of the substituents on the ethenesulfinyl moiety. Advanced computational models could, in principle, provide valuable insights into these aspects and predict the most likely stereochemical pathways.
Future computational studies in this specific area would be beneficial for a more complete understanding of the reactivity of this compound and for guiding the stereoselective synthesis of novel sulfur-containing heterocyclic compounds.
Applications of Ethenesulfinic Acid in Advanced Research Fields
Utilization in Complex Organic Synthesis
Ethenesulfinic acid and its derivatives are versatile reagents in the world of organic chemistry. Their utility stems from the reactive nature of the sulfinic acid group and the ethenyl moiety, which allows for the construction of intricate molecular architectures.
This compound serves as a key precursor for the synthesis of a wide array of sulfur-containing compounds. Its sodium salt, sodium ethenesulfonate (B8298466), is a particularly useful monomer in the creation of poly(anionic) polymers and copolymers. atamanchemicals.com These polymers have applications in various industries, including as photoresists in the electronics sector and as ion-conductive polymer electrolyte membranes (PEMs) for fuel cells. atamanchemicals.com The activated double bond in this compound and its salts readily undergoes addition reactions with nucleophiles. For instance, it reacts with ammonia (B1221849) to form 2-aminoethanesulfonic acid and with methylamine (B109427) to produce 2-methylaminoethanesulfonic acid. atamanchemicals.com
Furthermore, derivatives of this compound, such as its esters, are employed in more complex synthetic routes. For example, ethyl (diethoxyphosphoryl)methanesulfonate is a key reagent in Wittig-Horner reactions to produce 2-substituted ethenesulfonic acid ester derivatives. ingentaconnect.com These reactions are crucial for creating compounds with potential biological activities.
A notable application is in the synthesis of functionalized sulfonamides. Pentafluorophenyl (PFP) vinyl sulfonate, a derivative, participates in [3+2] cycloaddition reactions with nitrones to form isoxazolidines. ucl.ac.uk Subsequent aminolysis of the resulting PFP sulfonate ester yields functionalized sulfonamides, which are of interest for their potential biological utility. ucl.ac.uk
Table 1: Examples of Sulfur-Containing Compounds Synthesized from this compound Derivatives
| Starting Material/Derivative | Reagent(s) | Product | Application/Significance |
| Sodium Ethenesulfonate | Polymerization | Poly(anionic) polymers | Photoresists, Polymer Electrolyte Membranes atamanchemicals.com |
| Sodium Ethenesulfonate | Ammonia | 2-Aminoethanesulfonic acid | Organic Synthesis atamanchemicals.com |
| Sodium Ethenesulfonate | Methylamine | 2-Methylaminoethanesulfonic acid | Organic Synthesis atamanchemicals.com |
| Pentafluorophenyl (PFP) vinyl sulfonate | A-methyl nitrones | 4C-substituted isoxazolidine | Intermediate for functionalized sulfonamides ucl.ac.uk |
| Ethyl (diethoxyphosphoryl)methanesulfonate | Substituted benzaldehyde (B42025) derivatives | 2-substituted ethenesulfonic acid esters | Potential PTP1B inhibitors ingentaconnect.com |
The framework of this compound is a valuable component in the synthesis of molecules with significant biological relevance. Its incorporation into larger, more complex structures can impart desirable properties such as increased solubility and potential bioactivity. ontosight.ai
For instance, complex organic molecules containing an ethenesulfonic acid moiety have been investigated for a range of potential biological activities, including anti-inflammatory and antimicrobial effects. ontosight.ai The presence of the sulfonic acid group can influence a compound's pharmacokinetic properties and its interaction with biological targets. ontosight.ai
A key area of research is the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. ingentaconnect.com Researchers have designed and synthesized 2-substituted ethenesulfonic acid ester derivatives that exhibit inhibitory activity against PTP1B. ingentaconnect.comresearchgate.net The synthesis of these compounds often involves the strategic use of ethenesulfonic acid-derived building blocks. ingentaconnect.com
Moreover, the synthesis of α,β-diamino acids, which are important structural motifs in many bioactive natural products and pharmaceuticals, can be achieved through enzymatic reactions. nih.gov While not a direct application of this compound itself, the principles of stereoselective synthesis are paramount in creating these complex structures.
Biological Significance and Mechanistic Elucidation
This compound and, more broadly, sulfenic acids play a crucial role in various biological processes, particularly in the context of redox signaling and protein function. While ethenesulfenic acid itself is highly reactive and not typically found in isolation within biological systems, it serves as an important model for understanding the behavior of a critical class of molecules. sns.itresearchgate.net
The oxidation of cysteine residues in proteins is a fundamental post-translational modification that can significantly alter protein function. researchgate.netmdpi.com This process often proceeds through the formation of a sulfenic acid intermediate (Cys-SOH). researchgate.netnih.govnih.gov Under conditions of oxidative stress, the thiol group of a cysteine residue can be oxidized by reactive oxygen species (ROS) to form a sulfenic acid. researchgate.net This initial oxidation is often reversible and serves as a key step in redox-based signal transduction. researchgate.net
The sulfenic acid intermediate is transient and can undergo further reactions. It can react with another thiol to form a disulfide bond, or it can be further oxidized to the more stable sulfinic acid (Cys-SO2H) and ultimately to the irreversible sulfonic acid (Cys-SO3H). researchgate.netnih.gov The formation of cysteine sulfinic acid has been recognized as an important post-translational modification that can either activate or inhibit protein function. advancedsciencenews.com
Table 2: Oxidation States of Cysteine
| Oxidation State | Chemical Group | Reversibility | Biological Significance |
| Thiol | -SH | - | Reduced state |
| Sulfenic Acid | -SOH | Reversible | Transient intermediate in redox signaling researchgate.netnih.gov |
| Sulfinic Acid | -SO2H | Generally irreversible (except in specific enzymes) | Modulates protein function mdpi.comadvancedsciencenews.com |
| Sulfonic Acid | -SO3H | Irreversible | Biomarker of oxidative damage rsc.org |
The formation of protein sulfenic acids is a key mechanism in cellular redox signaling. researchgate.netnih.gov Reactive oxygen species, such as hydrogen peroxide (H2O2), can act as signaling molecules by selectively oxidizing specific cysteine residues on proteins. researchgate.net This targeted oxidation to sulfenic acid can initiate a signaling cascade by altering the protein's conformation, activity, or interaction with other molecules. researchgate.net
While the reaction of H2O2 with many protein thiols is kinetically slow compared to its reaction with highly abundant reductants like glutathione, the unique microenvironment within protein active sites or signaling complexes can facilitate this oxidation. nih.govnih.gov This localized formation of sulfenic acids allows for precise control over cellular processes in response to changes in the redox environment. nih.gov
Due to the high reactivity and transient nature of most sulfenic acids, studying their chemistry and biological roles directly is challenging. sns.itresearchgate.net Therefore, researchers have turned to developing model systems to investigate their properties. Ethenesulfenic acid has been a subject of theoretical studies to determine its thermochemical properties, providing valuable data for understanding the energetics of sulfenic acid formation and reactions. researchgate.netacs.orgresearchgate.net
Computational chemistry has been an essential tool for studying small molecule sulfenic acids like ethenesulfenic acid. sns.it These studies help to accurately predict their geometries, energies, and other molecular characteristics. sns.it For instance, the enthalpy of formation of ethenesulfenic acid has been calculated, providing a benchmark for understanding its stability. acs.orgresearchgate.net
Furthermore, clever synthetic strategies have been devised to isolate and study more stable sulfenic acid analogs. For example, a persistent triptycenyl sulfenic acid has been synthesized and used as a model to define the redox chemistry of biologically relevant sulfenic acids. researchgate.net These model systems are invaluable for gaining insights into the fundamental reactivity of sulfenic acids, which can then be applied to understand their roles in complex biological systems.
Investigational Applications in Medicinal Chemistry and Materials Science
This compound and its derivatives are subjects of specialized research in advanced chemical fields. While not as extensively studied as their sulfonic acid counterparts, they exhibit unique reactivity that is being explored in both medicinal chemistry and materials science. The focus of this research is often on the molecule's role as a reactive intermediate or as a product of controlled chemical reactions.
Exploration of Derivatives for Pharmaceutical Relevance
The direct application of this compound as a pharmaceutical agent is not established; however, its chemistry is relevant in the synthesis of complex molecules with potential therapeutic value. Research in this area leverages the compound as a leaving group in reactions designed to build specific molecular frameworks, particularly heterocyclic structures that are foundational to many drug discovery programs.
One notable synthetic strategy involves the use of divinyl sulfone, which, through conjugate addition, forms an intermediate that subsequently eliminates vinylsulfinic acid. This elimination step is crucial for producing α,β-unsaturated ketones. These ketones are valuable precursors for synthesizing 1,4-symmetrical diketones, which can then be used to construct thiophene (B33073) rings, a common scaffold in medicinal chemistry. archive.org This process effectively inserts an ethylene (B1197577) unit between two aldehyde molecules, showcasing a practical, albeit indirect, application of vinylsulfinic acid's reactivity in synthetic organic chemistry. archive.org
Table 1: Role of Vinylsulfinic Acid in a Synthetic Pathway
| Step | Reactant(s) | Key Intermediate | Leaving Group | Product | Application of Product |
| 1 | Aldehyde, Divinyl Sulfone | Adduct from conjugate addition | N/A | Intermediate (27) | Synthetic Intermediate |
| 2 | Intermediate (27) | N/A | Vinylsulfinic Acid | α,β-Unsaturated Ketone (28) | Precursor for Diketones |
| 3 | α,β-Unsaturated Ketone (28), Aldehyde | N/A | N/A | 1,4-Symmetrical Diketone (29) | Precursor for Thiophenes |
Data derived from a described synthetic strategy for preparing 1,4-symmetrical diketones. archive.org
Potential in Material Science Applications
In materials science, this compound appears as a key product in the controlled degradation of advanced polymers. Specifically, research has focused on the depolymerization of poly(olefin sulfone)s, a class of stimuli-responsive materials. core.ac.ukresearchgate.net These polymers are designed to break down into smaller molecules when exposed to specific triggers, such as basic (alkaline) conditions or UV light. core.ac.ukresearchgate.net
A prominent example is the base-triggered decomposition of poly(4-hydroxystyrene sulfone) (PHOSS). When exposed to an alkaline solution, the polymer chain breaks down, quantitatively yielding this compound (HESA) and 4-hydroxystyrene (HOSt). researchgate.netresearchgate.netresearchgate.net This controlled depolymerization is the basis for several investigational applications:
Photoresists and Micropatterning: The ability to induce depolymerization with light allows these polymers to be used as photoresists. Irradiated sections of a polymer film can be selectively removed, a fundamental process for creating microscopic patterns on surfaces for the electronics industry. researchgate.net
Stimuli-Responsive Drug Delivery: Researchers are exploring poly(olefin sulfone)s to create nanoparticles that can encapsulate small molecules, such as drugs. researchgate.net The polymer's ability to degrade in response to specific triggers, like changes in pH, could allow for the targeted release of its payload in biological environments. core.ac.ukresearchgate.net
Dismantlable and Degradable Materials: The triggered breakdown of these polymers is also being investigated for creating dismantlable adhesives and photodegradable plastics, which could help mitigate plastic pollution. researchgate.net
Table 2: this compound in Polymer Depolymerization
| Polymer | Trigger | Degradation Products | Investigational Application |
| Poly(4-hydroxystyrene sulfone) (PHOSS) | Alkaline solution (e.g., NaOD) | This compound (HESA) , 4-hydroxystyrene (HOSt) | Base-sensitive materials researchgate.netresearchgate.net |
| Poly(olefin sulfone)s with photobase generators | UV Light | Volatile monomers, This compound | Photoresists, Dismantlable adhesives researchgate.netresearchgate.net |
| Poly(olefin sulfone) copolymers | pH change, Reactive Oxygen Species (ROS), Ultrasound | Monomers, This compound | Stimuli-responsive drug delivery core.ac.ukresearchgate.net |
Advanced Topics and Future Research Perspectives
Development of Novel Stabilization Strategies for Ethelenesulfinic Acid
A significant challenge in the widespread application of many sulfinic acids is their inherent instability. They can undergo disproportionation to form sulfonic acids and thiosulfonates. researchgate.net For ethenesulfinic acid, its vinyl group may also present unique stability challenges. Future research is crucial to develop effective stabilization strategies, thereby extending its shelf life and expanding its utility in various applications.
One promising avenue is the exploration of steric hindrance. By introducing bulky functional groups near the sulfinic acid moiety, it may be possible to kinetically stabilize the molecule, preventing the intermolecular reactions that lead to degradation. Another approach could involve the formation of stable salts or co-crystals with appropriate counterions or molecules, which can shield the reactive sulfinic acid group.
Furthermore, encapsulation within matrices such as polymers or zeolites could offer a physical barrier to degradation. Research into the use of antioxidants or radical scavengers as additives could also mitigate decomposition pathways that are initiated by radical processes. Understanding the specific degradation mechanisms of this compound through detailed mechanistic studies will be paramount in designing targeted and effective stabilization techniques.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance safety. The development of eco-friendly synthetic routes to this compound is a key area for future research.
Current synthetic methods may rely on harsh reagents or produce significant waste. Future approaches could focus on catalysis, utilizing transition metal or organocatalysts to achieve high efficiency and selectivity under mild conditions. The use of greener solvents, such as water or bio-based solvents, in place of volatile organic compounds, is another important consideration.
Moreover, exploring enzymatic or whole-cell biocatalytic methods could offer a highly sustainable route to this compound. Biocatalysis often proceeds with high stereoselectivity and under ambient conditions, significantly reducing the environmental footprint of the synthesis. Atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, will also be a central goal in the green synthesis of this compound.
Computational Design and Discovery of New Derivatives
Computational chemistry offers powerful tools for the rational design and discovery of novel this compound derivatives with tailored properties. Through techniques such as density functional theory (DFT) and molecular modeling, researchers can predict the electronic structure, reactivity, and spectroscopic properties of new compounds before they are synthesized in the laboratory.
These computational studies can be employed to screen virtual libraries of this compound derivatives for specific applications. For instance, derivatives with enhanced stability, specific biological activity, or desired material properties can be identified. Quantum mechanical/molecular mechanical (QM/MM) methods can be used to simulate the behavior of these derivatives in complex environments, such as in biological systems or within materials.
Computational approaches can also elucidate reaction mechanisms involving this compound, providing insights that can guide the development of new synthetic methodologies and applications. The synergy between computational prediction and experimental validation will be crucial in accelerating the discovery of next-generation materials and molecules derived from this compound.
Interdisciplinary Research Integrating this compound Chemistry
The unique chemical properties of this compound make it a valuable candidate for a wide range of interdisciplinary research endeavors. Its combination of a reactive sulfinic acid group and a polymerizable vinyl group opens up possibilities in materials science, medicine, and beyond.
In materials science , this compound and its derivatives could be used as monomers for the synthesis of functional polymers. These polymers could have applications in areas such as ion-exchange resins, specialty coatings, and advanced composites. The sulfinic acid moiety can be further functionalized, allowing for the creation of smart materials that respond to external stimuli.
In medicinal chemistry and chemical biology , the sulfinic acid group is found in biologically active molecules. Research into this compound derivatives could lead to the discovery of new therapeutic agents. The vinyl group also allows for its incorporation into biomaterials and bioconjugates, potentially for applications in drug delivery and tissue engineering.
The integration of this compound chemistry with nanotechnology could lead to the development of novel nanomaterials with unique properties. For example, this compound could be used to functionalize the surface of nanoparticles, imparting new functionalities for applications in catalysis, sensing, and nanomedicine.
The continued exploration of this compound at the intersection of these diverse scientific fields is expected to yield exciting discoveries and innovative technologies.
Q & A
Q. What are the standard methods for synthesizing ethenesulfinic acid, and how can experimental parameters be optimized?
this compound synthesis typically involves sulfonation reactions or oxidation of thiol derivatives. Key parameters include temperature control (20–40°C), solvent selection (e.g., aqueous acidic media), and catalyst use (e.g., peroxides). Optimization requires systematic variation of these parameters while monitoring yield via HPLC or titration . Reproducibility hinges on rigorous documentation of reaction conditions, including pH and stoichiometric ratios .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm sulfinic acid group presence and vinyl proton coupling patterns.
- FT-IR for S=O stretching vibrations (1020–1070 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular ion verification. Cross-validate results with elemental analysis and melting point determination to rule out byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers away from oxidizers and bases to prevent decomposition. Emergency procedures should align with OSHA standards for sulfinic acids, including neutralization protocols for spills .
Advanced Research Questions
Q. How can contradictory data in literature regarding this compound’s reactivity be resolved?
Conflicting reports on reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or pH variations. Researchers should:
- Replicate experiments under identical conditions.
- Perform kinetic studies to isolate rate-determining steps.
- Use computational models (DFT) to predict electronic effects. Discrepancies should be contextualized in methodology sections, citing variables like impurity levels or analytical sensitivity .
Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?
Degradation pathways (e.g., oxidation to sulfonic acids) can be mitigated by:
Q. How do substituents on the ethene moiety influence the acid’s sulfinic group reactivity?
Electron-withdrawing groups (e.g., -NO₂) enhance sulfinic acid’s electrophilicity, while electron-donating groups (e.g., -OCH₃) promote nucleophilic behavior. Comparative studies using Hammett plots or kinetic isotope effects can quantify these impacts. X-ray crystallography may reveal steric effects on reaction transition states .
Methodological and Ethical Considerations
Q. What experimental designs are recommended for studying this compound’s role in radical polymerization?
Q. How can researchers ensure transparency when publishing conflicting spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
